2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as “2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide”, is a derivative of the 5-(4-pyridinyl)-1,2,4-triazole chemotype . It has been identified as an inhibitor of alpha-synuclein (α-syn) aggregation , a protein that plays a crucial role in Parkinson’s disease (PD). The α-syn protein is the main constituent of intracellular proteinaceous accumulations, known as Lewy bodies and Lewy neurites, found in the brains of PD patients .
Mode of Action
This compound interacts with α-syn, preventing its aggregation into amyloid fibrils . In pathological conditions, α-syn aggregates lead to neuronal pathological inclusions located both in the neuron soma and in axons . These aggregates cause cytotoxicity through various mechanisms such as increasing lipid membrane permeabilization, causing mitochondrial damage, and inducing oxidative stress .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving α-syn. In healthy conditions, α-syn is a soluble monomer, but after interaction with phospholipids, it adopts an α-helical structure . The compound prevents the misfolding and aggregation of α-syn into amyloid fibrils, thereby inhibiting the formation of neuronal pathological inclusions .
Pharmacokinetics
Its ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of pd markers after the administration of the same neurotoxin suggests that it can cross the blood-brain barrier and exert its effects in the brain .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, which is a key pathological feature of PD . By inhibiting α-syn aggregation, the compound can potentially prevent the formation of Lewy bodies and Lewy neurites, thereby reducing neurotoxicity and neurodegeneration .
Biochemical Analysis
Biochemical Properties
The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide has been shown to interact with alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . The compound has been found to inhibit the aggregation of α-syn, thereby potentially reducing neurotoxicity and neurodegeneration .
Cellular Effects
In cellular studies, 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide has been shown to affect the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain . This suggests that the compound may influence cell function by modulating the levels of these proteins.
Molecular Mechanism
The molecular mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide involves binding to α-syn and inhibiting its aggregation . This interaction may lead to a reduction in the formation of proteinaceous accumulations, which are a common histopathological hallmark in Parkinson’s disease patients .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with a pyridine moiety and an acetamide group. Its chemical structure can be represented as follows:
This structure contributes to its biological activity through various interactions with biological targets.
Antimicrobial Activity
1,2,4-triazole derivatives are recognized for their antimicrobial properties . The specific compound has demonstrated significant efficacy against various pathogens. For instance, studies have shown that derivatives with similar structures exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Triazole Compounds
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 0.125 µg/mL |
Compound B | E. coli | 0.25 µg/mL |
Target Compound | C. albicans | 0.046 µg/mL |
Antifungal Activity
The compound also exhibits antifungal activity , particularly against strains of Candida. The mechanism involves the inhibition of fungal enzyme pathways, which are crucial for cell wall synthesis .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. For example, it may interfere with the function of enzymes like AbTYR (tyrosinase), which is pivotal in melanin biosynthesis . The structure allows for effective binding to the active site of these enzymes, leading to reduced enzymatic activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of triazole derivatives. Modifications in the substituents on the triazole ring and the attached phenyl groups can significantly influence activity:
- Pyridine Substitution : The presence of a pyridine group enhances antimicrobial potency due to improved electron density .
- Thioether Linkage : The sulfur atom in the thioether linkage contributes to increased lipophilicity, facilitating better membrane permeability .
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Addition of Electron Donating Groups | Increases activity |
Lengthening Alkyl Chains | Decreases activity |
Substituted Phenyl Groups at N-position | Variable effects based on substituent |
Case Studies
Several studies have evaluated the biological activity of similar triazole compounds:
- Anticonvulsant Properties : A related compound demonstrated effectiveness in reducing seizure frequency in animal models, suggesting potential use in epilepsy treatment .
- Antiviral Activity : Another study reported that triazole derivatives exhibited antiviral properties against influenza viruses by inhibiting viral replication .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13(2)23(15-6-4-3-5-7-15)16(25)12-26-18-22-21-17(24(18)19)14-8-10-20-11-9-14/h3-11,13H,12,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJYHFYQWLDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.